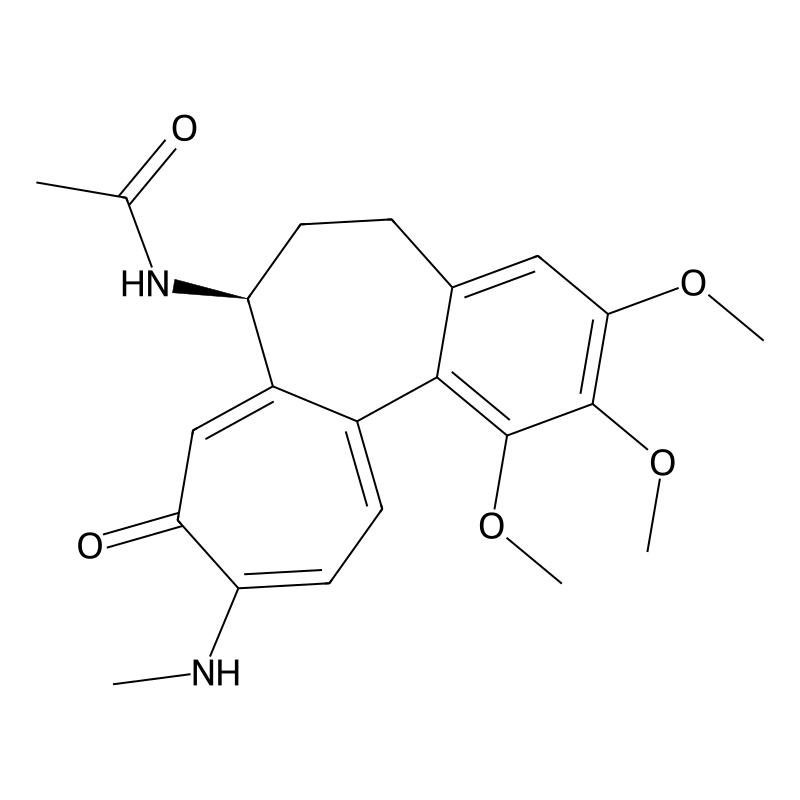

Colchicoinamide, N-Methyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Colchicoinamide, N-Methyl- is a chemical compound derived from colchicine, a well-known alkaloid extracted from the autumn crocus (Colchicum autumnale). This compound features a methyl group attached to the nitrogen atom of the amide functional group, which significantly influences its chemical properties and biological activities. Colchicoinamide, N-Methyl- is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of gout and other inflammatory conditions.

The chemical reactivity of Colchicoinamide, N-Methyl- is primarily characterized by its ability to participate in various nucleophilic and electrophilic reactions. The N-methylation modifies its reactivity compared to non-methylated derivatives. Key reactions include:

- Hydrogenation: The compound can undergo hydrogenation to form saturated derivatives.

- Nucleophilic Substitution: The N-methyl group can facilitate nucleophilic substitution reactions, enhancing the compound's reactivity in forming new bonds.

- Amide Bond Formation: Colchicoinamide can react with carboxylic acids or their derivatives to form new amide bonds, which is crucial for synthesizing more complex molecules.

Colchicoinamide, N-Methyl- exhibits notable biological activities, particularly:

- Anti-inflammatory Properties: Similar to colchicine, this compound has been shown to inhibit neutrophil migration and reduce inflammation.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.

- Cholinesterase Inhibition: Research indicates that N-methylation enhances cholinesterase inhibitory activity, which may have implications for treating neurodegenerative diseases .

The synthesis of Colchicoinamide, N-Methyl- typically involves several steps:

- Formation of Imine Intermediates: Starting with benzaldehyde and tyramine, imine intermediates are formed through condensation reactions.

- Hydrogenation: The imine is then hydrogenated to yield secondary amines.

- N-Methylation: Finally, the secondary amine is treated with methyl iodide or another methylating agent to introduce the N-methyl group, resulting in the desired product .

This multi-step synthesis allows for the precise control of the chemical structure and purity of Colchicoinamide.

Colchicoinamide, N-Methyl- has potential applications in various fields:

- Pharmaceuticals: Its anti-inflammatory properties make it a candidate for developing new treatments for gout and other inflammatory diseases.

- Research: The compound can be used in studies investigating cholinergic mechanisms and neuroprotective strategies.

- Chemical Synthesis: It serves as a building block for synthesizing more complex organic compounds in medicinal chemistry.

Studies on the interactions of Colchicoinamide, N-Methyl- with biological targets are crucial for understanding its pharmacological profile. Key findings include:

- Molecular Docking Studies: These studies suggest that Colchicoinamide interacts effectively with cholinesterase enzymes, potentially inhibiting their activity and providing insights into its mechanism of action .

- Synergistic Effects: Research indicates that combining Colchicoinamide with other anti-inflammatory agents may enhance therapeutic efficacy.

Similar Compounds

Colchicoinamide, N-Methyl- shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Colchicine | High | Known for its potent anti-gout effects; unmodified structure. |

| Norbelladine | Moderate | Lacks methyl group; different biological activity profile. |

| N-Methyl Norbelladine | High | Similar methylation; focused on cholinesterase inhibition. |

| N-Methyl Cysteine | Moderate | Used in peptide synthesis; unique biological roles. |

Colchicoinamide's unique combination of methylation and structural features sets it apart from these compounds, particularly regarding its enhanced biological activities.